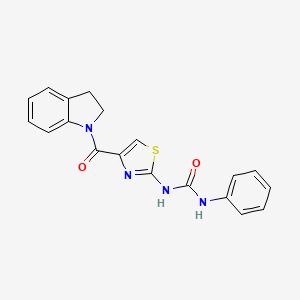

3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

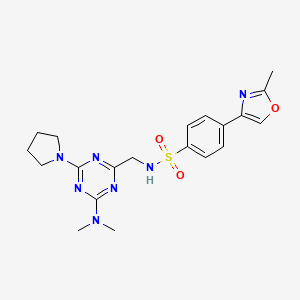

The compound 3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione is a novel chemical compound that has been synthesized for scientific research purposes. This compound has shown promising results in various scientific studies and has the potential to be used in the development of new drugs.

Applications De Recherche Scientifique

Luminescent Properties and Electron Transfer

This compound is part of a broader class of chemicals that have been studied for their luminescent properties and potential for photo-induced electron transfer. For example, naphthalimides with piperazine substituents, which share structural similarities, demonstrate fluorescence quantum yields and charge separation energies indicative of their potential in photophysical applications. Such properties make them suitable for investigation in optical materials and sensors, showcasing how modifications to the piperazine core can influence luminescent behavior (Gan et al., 2003).

Antitubercular Activity

The 2,4-diaminoquinazoline class, closely related to the compound , has been identified as a promising inhibitor of Mycobacterium tuberculosis growth. A study exploring this class for tuberculosis drug discovery found that certain structural components significantly impact biological activity, offering insights into the design of new antitubercular agents. These findings highlight the potential of quinazoline derivatives in developing treatments for tuberculosis (Odingo et al., 2014).

Fluorescent Probing and Sensing

Derivatives of naphthalimides, which are structurally related to the compound of interest, have been utilized as fluorescent probes for bioimaging and sensing applications. For instance, a study synthesized long-chain 1-(2-methoxyphenyl)piperazine derivatives with environment-sensitive fluorescent moieties for high-affinity binding to 5-HT1A receptors. These compounds' fluorescence properties make them valuable tools for visualizing receptor sites, indicating the potential utility of related quinazoline derivatives in fluorescent labeling and cellular imaging (Lacivita et al., 2009).

Anticancer Research

The derivatives of quinolinedione, such as PT-262, derived from similar structural frameworks, have shown significant anticancer activities. Studies demonstrate that these compounds induce cell death in lung carcinoma cells through mechanisms independent of the p53 pathway, inhibiting ERK and CDC2 phosphorylation. This suggests that quinazoline derivatives could serve as a basis for developing new anticancer drugs with specific molecular targets (Hsu et al., 2008).

Propriétés

IUPAC Name |

3-[1-(2-benzylsulfanylacetyl)piperidin-4-yl]-6-fluoro-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O3S/c23-16-6-7-19-18(12-16)21(28)26(22(29)24-19)17-8-10-25(11-9-17)20(27)14-30-13-15-4-2-1-3-5-15/h1-7,12,17H,8-11,13-14H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEIJDPKUGAKXET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)CSCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2530309.png)

![2-(2-(4-(4-chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2530312.png)

![4-[(2-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2530314.png)

![5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B2530318.png)

![3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine](/img/structure/B2530322.png)

![4-Chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide](/img/structure/B2530324.png)

![2,4,7-Trimethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2530326.png)